2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride is1S/C9H21ClN2O/c1-9(2,12)8(13)11-7-6-5-4/h12H2,1-7H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of 206-207°C .Scientific Research Applications
Carbon Monoxide Source in Palladium-catalyzed Aminocarbonylations
Dimethylformamide (DMF) serves as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions, demonstrating the utility of similar compounds in facilitating complex organic transformations. These reactions are crucial for synthesizing aryl amides from aryl bromides, showcasing a convenient alternative to traditional carbonylation methods, especially beneficial for small-scale, rapid reactions where direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Thermoresponsive Polymers
Research into the thermal response of narrow-disperse Poly(N-isopropylacrylamide) (PNIPAM) synthesized via atom transfer radical polymerization highlights the importance of precise chemical modifications in tuning the properties of smart materials. These materials exhibit temperature-dependent phase transitions, suggesting applications in developing responsive coatings, drug delivery systems, and tissue engineering scaffolds (Xia et al., 2005).
Hydrogel Synthesis for Biomedical Applications
The synthesis of pH- and temperature-responsive hydrogels from crosslinked triblock copolymers via consecutive atom transfer radical polymerizations demonstrates advanced material design for biomedical applications. These hydrogels' dual sensitivity makes them ideal candidates for tissue engineering and drug delivery, where controlled response to environmental stimuli is crucial (Xu et al., 2006).
CO2 Capture Performance
The synthesis of new tertiary amines with varying chemical structures illustrates the impact of molecular design on the efficiency of CO2 capture. This research contributes to the development of more effective and sustainable methods for capturing greenhouse gases, highlighting the potential of chemically modified amines in enhancing cyclic capacity, kinetics of absorption and regeneration, and overall capture performance (Singto et al., 2016).
Safety and Hazards
The safety information for 2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-amino-N-butyl-N,2-dimethylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-6-7-11(4)8(12)9(2,3)10;/h5-7,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRPLUVMYRHJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.